2-ethyl-N-(2-phenoxyphenyl)hexanamide
Description
2-Ethyl-N-(2-phenoxyphenyl)hexanamide is a hexanamide derivative featuring a phenoxyphenyl substituent on the amide nitrogen. Its structure combines a branched alkyl chain (2-ethylhexanamide) with a 2-phenoxyphenyl moiety, which confers unique physicochemical and biological properties. This compound has been investigated for its role in modulating bacterial quorum sensing (QS) via LuxR-type receptors, demonstrating antagonist activity with an IC50 of 79 µM . The phenoxy group’s electronic and steric effects, coupled with the hexanamide chain length, are critical determinants of its bioactivity.
Properties
Molecular Formula |
C20H25NO2 |
|---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
2-ethyl-N-(2-phenoxyphenyl)hexanamide |
InChI |
InChI=1S/C20H25NO2/c1-3-5-11-16(4-2)20(22)21-18-14-9-10-15-19(18)23-17-12-7-6-8-13-17/h6-10,12-16H,3-5,11H2,1-2H3,(H,21,22) |
InChI Key |
DPLUFPPWDYGXNB-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)C(=O)NC1=CC=CC=C1OC2=CC=CC=C2 |
Canonical SMILES |
CCCCC(CC)C(=O)NC1=CC=CC=C1OC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
N-(2-Nitrophenyl)hexanamide
- Structure: Replaces the phenoxy group with a nitro substituent.
- Activity: Exhibits LuxR antagonist activity comparable to 2-ethyl-N-(2-phenoxyphenyl)hexanamide, suggesting nitro groups enhance binding via hydrogen bonding with residues like Trp66 .
- Key Difference: Nitro derivatives generally show higher potency, but this compound retains activity without nitro groups, indicating alternative binding mechanisms .
2-Ethyl-N-(5-methyl-1,5-naphthyl)hexanamide
N-[2-(1H-Indol-3-yl)ethyl]hexanamide
- Structure: Indole-ethyl group replaces phenoxyphenyl.
- Activity : Blocks Plasmodium falciparum synchronization induced by melatonin, highlighting divergent biological targets compared to LuxR modulation .
Chain Length and Functional Group Modifications
N-(2-Phenoxyphenyl)butanamide (C4 chain)
2-Ethyl-N-(4-hydroxy-3-(pyrrolidin-1-ylmethyl)phenyl)hexanamide (3.26)
- Structure : Additional pyrrolidine-methyl and hydroxyl groups on the phenyl ring.
- Synthesis : 61% yield via Mannich reaction, demonstrating adaptability for functionalization .
- Application: Studied as an antidote for organophosphorus intoxication, indicating scaffold versatility beyond QS modulation .
Physicochemical and Structural Properties
Key Research Findings
Chain Length Specificity : The C6 hexanamide chain is essential for LuxR antagonism, as shortening to C4 abolishes activity .
Substituent Flexibility: Unlike nitro-substituted analogs, this compound achieves activity through steric and hydrophobic interactions, bypassing the need for hydrogen-bonding groups .
Synthetic Accessibility : Derivatives with hydroxyl or amine substituents (e.g., 3.26) are synthesized efficiently (61% yield) via Mannich reactions, enabling rapid diversification .
Diverse Applications: The scaffold’s adaptability is evidenced by its use in QS modulation, antimalarial research, and organophosphorus antidote development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
